molecular formula C11H12ClN3O3S B2906497 N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide CAS No. 2094284-15-6

N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide

Cat. No.: B2906497
CAS No.: 2094284-15-6
M. Wt: 301.75
InChI Key: FVCFDZYKWISPQY-UHFFFAOYSA-N
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Description

N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide is a complex organic compound that features a pyrazine ring substituted with a chloromethyl group and a furan ring substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide typically involves multi-step organic reactions. One common method starts with the chlorination of pyrazine to obtain 3-chloropyrazine. This intermediate is then reacted with formaldehyde to introduce the chloromethyl group, forming 3-chloropyrazin-2-ylmethyl chloride. Concurrently, 2,5-dimethylfuran undergoes sulfonation to yield 2,5-dimethylfuran-3-sulfonyl chloride. Finally, these two intermediates are coupled under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The pyrazine ring can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with biological macromolecules. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloropyrazin-2-yl)methyl]formamide
  • (3-chloropyrazin-2-yl)methanamine hydrochloride
  • 2,5-dimethylfuran-3-sulfonamide

Uniqueness

N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide is unique due to the combination of its pyrazine and furan rings, which confer distinct chemical and biological properties. The presence of both a chloromethyl group and a sulfonamide group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(3-chloropyrazin-2-yl)methyl]-2,5-dimethylfuran-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3S/c1-7-5-10(8(2)18-7)19(16,17)15-6-9-11(12)14-4-3-13-9/h3-5,15H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCFDZYKWISPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)S(=O)(=O)NCC2=NC=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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